REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11].[OH-].[NH4+:14]>C(O)C>[NH2:14][C:5]1[N:4]=[N:3][C:2]([Cl:1])=[C:7]([CH2:8][CH2:9][CH2:10][CH3:11])[CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
7.1 g
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Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1CCCC)Cl
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Name
|
|
Quantity
|
70 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 135 deg in a sealed pressure resistant reaction vessel (Parr
|
Type
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CUSTOM
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Details
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for 24 hours
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Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
After this time the mixture was cooled
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane (250 ml) and water (250 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
ADDITION
|
Details
|
as a mixture of isomers
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromotography (10-100% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=C(C1)CCCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |